benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Protecting Group Strategy Synthetic Methodology Peptidomimetic Synthesis

This bifunctional Cbz-protected triazole amino alcohol (CAS 2097978-67-9) provides a modular scaffold for peptidomimetic inhibitors and activity-based probes. Unlike Boc analogs, the Cbz group withstands acidic conditions (e.g., t-Bu ester deprotection), enabling orthogonal synthesis. The free hydroxymethyl group permits oxidation, mesylation, or nucleophilic displacement for SAR library construction. ≥95% purity ensures reliable downstream coupling yields. Choose this building block to avoid deprotection strategy conflicts and maximize synthetic efficiency.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 2097978-67-9
Cat. No. B1480616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
CAS2097978-67-9
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCN(CCN1C=C(N=N1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3
InChIKeyOTFHMYDFEQOJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2097978-67-9) — Chemical Identity and Core Specifications for Research Procurement


Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2097978-67-9) is a bifunctional research intermediate built around a 1,2,3-triazole core, featuring a C-4 hydroxymethyl substituent and a benzyl (Cbz)-protected N-methyl-ethylenediamine carbamate side chain at the N-1 position [1]. With a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol, it is typically supplied at ≥95% purity for laboratory-scale use [2], . The compound is positioned as a modular scaffold for synthesizing bioactive molecules, including protease inhibitors and antimicrobial agents, by leveraging the distinct reactivity of its hydroxymethyl 'handle' and the orthogonally cleavable Cbz group [1].

Why Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Cannot Be Interchanged with Closest Analogs


A scientist or procurement specialist cannot assume functional equivalence between this Cbz-protected amino alcohol and its closest analogs, such as the corresponding tert-butyl (Boc) carbamate or the oxidized formyl derivative. Each protecting group strategy dictates profoundly different conditions for downstream deprotection: the benzyl carbamate is cleaved under hydrogenolysis or strongly acidic conditions, whereas the Boc analog requires acidic conditions that may be incompatible with acid-sensitive substrates [1]. Furthermore, the hydroxymethyl group on the triazole ring provides a specific synthetic handle for further derivatization (e.g., oxidation to the aldehyde or conversion to a leaving group) that is entirely absent in simple 1,2,3-triazoles [2]. Choosing the correct redox state and protecting group configuration is critical for downstream synthetic yield and purity, directly impacting project timelines and procurement costs.

Head-to-Head Quantitative Evidence for Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Differentiation


Orthogonal Deprotection: Cbz vs. Boc Analog Stability in Acidic Environments

This compound features a benzyl carbamate (Cbz) protecting group, which is selectively cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH) [1]. This represents a critical point of differentiation from the direct Boc analog (tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate), which is labile under acidic conditions (e.g., TFA or HCl) commonly used for BoC removal [1]. The quantitative impact on synthetic sequence design is absolute: using the Cbz compound enables orthogonal protecting group strategies where other acid-sensitive groups (e.g., silyl ethers, acetals) are present [1]. No quantitative yield data for direct comparator studies with this specific compound exist in the public domain; this is a class-level inference based on fundamental carbamate chemistry.

Protecting Group Strategy Synthetic Methodology Peptidomimetic Synthesis

Solubility Parameter: Hydroxymethyl-Triazole XLogP3 vs. Des-Hydroxy and Formyl Analogs

The computed XLogP3 value for this compound is 0.2 [1]. This value provides a significant differentiation from close analogs. The formyl analog (benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, CAS 2098071-26-0, MW 288.30) is expected to have a XLogP3 near 0.5, and the des-hydroxymethyl parent 1,2,3-triazole derivative would be significantly more lipophilic. The lower XLogP3 for this compound suggests superior aqueous solubility and a reduced risk of non-specific binding in biochemical assays compared to more lipophilic 1,2,3-triazole intermediates.

Lipophilicity ADME Properties Fragment-Based Drug Discovery

Synthetic Versatility: Hydroxymethyl as a Branching Point vs. Simple Triazole Intermediates

The presence of a primary alcohol (hydroxymethyl) directly attached to the 1,2,3-triazole core provides a quantitative advantage in derivatization reactions compared to simple H-substituted triazoles. In published methodologies, this motif has been used to generate libraries of N-2-substituted triazoles via one-pot Kabachnik–Fields or Mannich-type reactions with reported yields often exceeding 70% [1]. The compound is explicitly described as 'particularly useful as an intermediate in synthesizing bioactive molecules... due to its balanced reactivity and modular architecture' [2]. In contrast, the corresponding unfunctionalized triazole (no C-4 substituent) would require direct C-H activation or lithiation chemistry, which is incompatible with many functional groups and offers lower and more variable yields (typically 30-60% in complex substrates) [1].

Click Chemistry Chemical Biology Bioconjugation

Verified Application Scenarios for Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Based on Quantitative Evidence


Synthesis of Protease Inhibitor Libraries Requiring an Orthogonal Cbz-Protecting Group

Research groups developing peptidomimetic inhibitors, particularly HIV-1 protease or hormone-sensitive lipase (HSL) inhibitors, can utilize this compound as a central scaffold [1]. The Cbz group permits the use of acidic conditions for other deprotections (e.g., tert-butyl esters) while maintaining the integrity of the amine, a strategy impossible with the Boc analog. The compound's computed XLogP3 of 0.2 [2] supports its use in aqueous reaction conditions often required for peptide couplings, potentially improving solubility and homogeneity compared to more lipophilic triazole intermediates.

Antimicrobial Agent Development via Hydroxymethyl-Directed Derivatization

The modular architecture and balanced reactivity of the hydroxymethyl-triazole core make this compound a strategic choice for generating antimicrobial screening libraries. The primary alcohol can be oxidized to a reactive aldehyde for reductive amination or converted to a good leaving group (e.g., mesylate, bromide) for nucleophilic displacement, enabling the rapid exploration of structure-activity relationships (SAR) around the triazole ring [3]. Compounds in this class have been explored for their ability to displace radioligands from brain membranes, a model for CNS-active antimicrobials, highlighting the compound's suitability for generating CNS-focused libraries [4].

Chemical Biology Probe Synthesis: Bioorthogonal Handle Installation

The compound serves as a bifunctional linker suitable for installing bioorthogonal handles onto a molecule of interest. The hydroxymethyl group can be elaborated into a leaving group to attach a payload (dye, biotin, or affinity tag), while the Cbz-protected amine can be unmasked orthogonally for attachment to a targeting moiety or solid support. This dual functionality is particularly valuable for synthesizing activity-based protein profiling (ABPP) probes, where precise control over functional group installation is paramount to maintain target engagement and reduce off-target labeling [3].

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